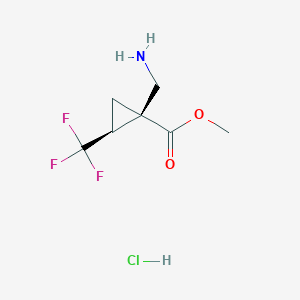

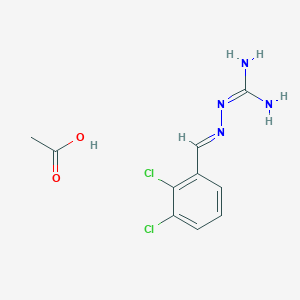

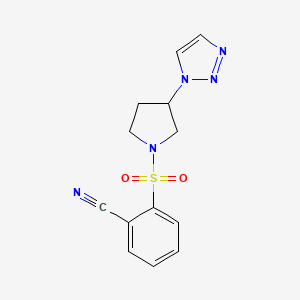

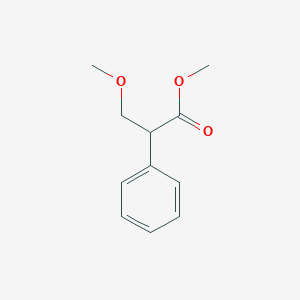

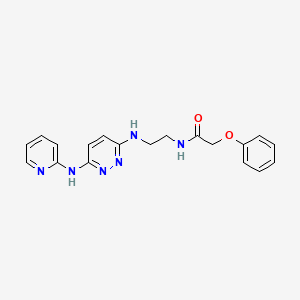

![molecular formula C11H15N3S B2421555 4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine CAS No. 2320600-33-5](/img/structure/B2421555.png)

4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation .Molecular Structure Analysis

The molecular structure of related compounds was studied by X-ray structural analysis . The efficacy of the molecules correlates well with their structures .Chemical Reactions Analysis

The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives . The reaction represents a profound structural transformation .Scientific Research Applications

- Researchers have explored the anticancer potential of 4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine derivatives. These compounds exhibit cytotoxicity against various cancer cell lines, including A549, PC-3, MCF-7, and HepG2 . Further studies aim to elucidate their mechanism of action and optimize their efficacy.

- The synthesized derivatives of this compound were tested for antioxidant activity. Specifically, they were evaluated using an in vitro model of Fe2±dependent oxidation of adrenaline. Understanding their antioxidant properties can provide insights into potential therapeutic applications .

- 4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine serves as a key intermediate in the synthesis of cefpirome, an antibiotic used to treat bacterial infections. Its unique structure contributes to the formation of this essential drug .

- Some derivatives of this compound exhibit fluorescence properties. Researchers have explored their use as fluorescent probes for cellular imaging and diagnostics. Their ability to selectively bind to specific targets makes them valuable tools in biological research .

- Certain cyclopenta[b]pyridine derivatives, including those related to our compound of interest, have shown promise as inhibitors of protein kinases and calcium channels. These properties make them relevant for drug discovery and therapeutic interventions .

- The compound’s unique structure has led to innovative multicomponent synthesis approaches. For instance, a novel method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents to form 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. X-ray structural analysis has provided insights into their molecular architecture .

Anticancer Properties

Antioxidant Activity

Key Intermediate in Drug Synthesis

Fluorescent Probes and Imaging Agents

Inhibitors of Protein Kinases and Calcium Channels

Multicomponent Synthesis Strategies

Mechanism of Action

Target of Action

It’s worth noting that similar cyclopenta[b]pyridine derivatives have been found to exhibit a wide spectrum of biological activity, including hypoglycemic activity, antagonism of calcium channels, and inhibition of protein kinase fgfr1 .

Mode of Action

It’s known that similar compounds interact with their targets to exert their effects .

Biochemical Pathways

Given the biological activities of similar compounds, it can be inferred that this compound may affect pathways related to glucose metabolism, calcium signaling, and protein kinase fgfr1 .

Result of Action

Based on the biological activities of similar compounds, it can be inferred that this compound may have effects on glucose levels, calcium channel activity, and protein kinase fgfr1 activity .

Safety and Hazards

properties

IUPAC Name |

4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3S/c1-2-9-10(3-1)12-8-13-11(9)14-4-6-15-7-5-14/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXJQRQTCDPBBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N=CN=C2N3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide](/img/structure/B2421475.png)

![2-benzyl-5-oxo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-2-ium chloride](/img/structure/B2421480.png)

![1-[2-Chloro-4-(oxiran-2-ylmethoxy)phenyl]piperidine](/img/structure/B2421485.png)

![(3Z)-3-[(4-chlorophenyl)hydrazinylidene]cyclohexan-1-one](/img/structure/B2421486.png)